5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Acetamido-2,3-diphenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate is a useful research compound. Its molecular formula is C16H14ClN3O5S and its molecular weight is 395.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the aquaporins , a family of small integral membrane proteins related to the major intrinsic proteins . These proteins facilitate the transport of water across cell membranes .
Mode of Action
The compound inhibits water permeability of membranes by interacting with aquaporins . This interaction alters the function of the aquaporins, reducing the movement of water molecules across the cell membrane .
Biochemical Pathways
The inhibition of aquaporins affects various biochemical pathways. For instance, it can influence the regulation of water balance in cells, which is crucial for maintaining homeostasis . Additionally, it can impact the heat shock protein 90 (Hsp90) pathway . Hsp90 is a chaperone protein that controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The result of the compound’s action is a decrease in water permeability of membranes, which can affect various physiological processes, such as fluid balance and cellular homeostasis . In addition, the compound’s interaction with Hsp90 can lead to the degradation of several oncoproteins, potentially influencing cancer progression .
Properties
IUPAC Name |
N-(2,3-diphenyl-1,2,4-thiadiazol-2-ium-5-yl)acetamide;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS.ClHO4/c1-12(20)17-16-18-15(13-8-4-2-5-9-13)19(21-16)14-10-6-3-7-11-14;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRRUAYXYIUWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=[N+](S1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.